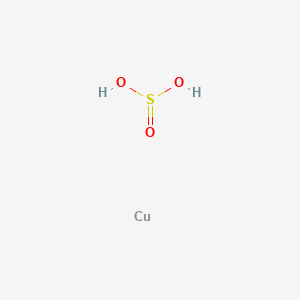

Copper;sulfurous acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Kupfer(II)-sulfat kann durch die Reaktion von Kupferoxid (CuO) mit Schwefelsäure (H₂SO₄) hergestellt werden. Die Reaktion wird typischerweise durchgeführt, indem Kupferoxid zu verdünnter Schwefelsäure hinzugefügt und das Gemisch erhitzt wird, bis sich das Kupferoxid vollständig gelöst hat. Die resultierende Lösung wird dann eingedampft, um Kupfer(II)-sulfatkristalle zu erhalten .

Eine andere Methode beinhaltet den elektrochemischen Prozess, bei dem Kupfermetall unter Verwendung eines elektrischen Stroms in Schwefelsäure gelöst wird. Dieses Verfahren wird oft für die industrielle Produktion von Kupfer(II)-sulfat eingesetzt .

Vorbereitungsmethoden

In industriellen Umgebungen wird Kupfer(II)-sulfat durch die Reaktion von Kupfermetall mit heißer, konzentrierter Schwefelsäure hergestellt. Die Reaktion erzeugt Kupfer(II)-sulfat, Schwefeldioxid und Wasser. Die Reaktion lautet wie folgt: [ \text{Cu} + 2\text{H}2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{SO}_2 + 2\text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kupfer(II)-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Redoxreaktionen: Kupfer(II)-sulfat kann an Redoxreaktionen teilnehmen, bei denen es als Oxidationsmittel wirkt.

Substitutionsreaktionen: Es kann mit anderen Verbindungen reagieren, um verschiedene Kupfersalze zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kupfer(II)-sulfat kann mit Hilfe von Reduktionsmitteln wie Schwefeldioxid zu Kupfer(I)-sulfat reduziert werden.

Substitution: Es reagiert mit Natriumhydroxid zu Kupfer(II)-hydroxid und Natriumsulfat.

Hauptprodukte

Kupfer(II)-hydroxid: Wird gebildet, wenn Kupfer(II)-sulfat mit Natriumhydroxid reagiert.

Kupfer(I)-sulfat: Wird durch Reduktionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Kupfer(II)-sulfat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator in der organischen Synthese verwendet.

Biologie: Wird für die Vorbereitung von biologischen Proben und als Fungizid in der Landwirtschaft eingesetzt.

Medizin: Wird zur Behandlung von Kupfermangel und als Brechmittel bei Vergiftungen eingesetzt.

Industrie: Wird in der Galvanisierung, als Beize beim Färben und bei der Herstellung anderer Kupferverbindungen verwendet {_svg_3}

Wirkmechanismus

Kupfer(II)-sulfat entfaltet seine Wirkungen durch verschiedene Mechanismen:

Enzyminhibition: Es kann die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet.

Oxidativer Stress: Kupferionen können reaktive Sauerstoffspezies erzeugen, was zu oxidativem Stress in Zellen führt.

Proteinbindung: Kupferionen können an Proteine binden und so ihre Struktur und Funktion verändern

Wissenschaftliche Forschungsanwendungen

Copper(II) sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Employed in the preparation of biological samples and as a fungicide in agriculture.

Medicine: Used in the treatment of copper deficiency and as an emetic in cases of poisoning.

Industry: Utilized in electroplating, as a mordant in dyeing, and in the production of other copper compounds

Wirkmechanismus

Copper(II) sulfate exerts its effects through several mechanisms:

Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

Oxidative Stress: Copper ions can generate reactive oxygen species, leading to oxidative stress in cells.

Protein Binding: Copper ions can bind to proteins, altering their structure and function

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kupfer(I)-sulfat (Cu₂SO₄): Im Vergleich zu Kupfer(II)-sulfat weniger stabil und seltener verwendet.

Kupfer(II)-chlorid (CuCl₂): Ähnlich in Bezug auf den Kupfergehalt, aber mit anderen chemischen Eigenschaften und Anwendungen.

Kupfer(II)-nitrat (Cu(NO₃)₂): Wird in verschiedenen industriellen Prozessen verwendet und hat eine unterschiedliche Reaktivität im Vergleich zu Kupfer(II)-sulfat .

Einzigartigkeit

Kupfer(II)-sulfat ist einzigartig aufgrund seiner hohen Wasserlöslichkeit, seiner leuchtend blauen Farbe und seiner Vielseitigkeit in verschiedenen chemischen Reaktionen. Seine Fähigkeit, sowohl als Oxidationsmittel als auch als Quelle für Kupferionen zu wirken, macht es in vielen wissenschaftlichen und industriellen Anwendungen wertvoll.

Eigenschaften

Molekularformel |

CuH2O3S |

|---|---|

Molekulargewicht |

145.63 g/mol |

IUPAC-Name |

copper;sulfurous acid |

InChI |

InChI=1S/Cu.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

InChI-Schlüssel |

ALTRMTOEIDWZHP-UHFFFAOYSA-N |

Kanonische SMILES |

OS(=O)O.[Cu] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)

![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)

![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)